4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is a chemical compound that belongs to the class of imidazolidinones, characterized by a five-membered ring structure containing nitrogen atoms. This compound exhibits significant potential in medicinal chemistry and pharmacology due to its structural properties, which may influence biological activity. The compound is recognized for its various applications in scientific research, particularly in the fields of drug development and therapeutic agents.
The synthesis and characterization of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can be traced through various patents and scientific literature. Notably, patents such as US7427638B2 discuss related compounds and their pharmaceutical applications, suggesting a broader context for the use of imidazolidinones in medicinal chemistry .
This compound is classified as an imidazolidinone due to the presence of the imidazole ring fused with a carbonyl group. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with urea or thiourea in the presence of an acid catalyst to form the imidazolidinone structure.
The reaction conditions often require specific temperatures and times to ensure optimal yield. For instance, refluxing the reactants in a suitable solvent like ethanol or dimethylformamide can facilitate the formation of the desired product. The final compound can be purified using recrystallization techniques or chromatography.
The molecular formula for 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one is . The structure features a methoxy group attached to a phenyl ring, which is connected to an imidazolidinone moiety.
The compound's molecular weight is approximately 178.20 g/mol. The presence of both nitrogen and oxygen atoms in its structure contributes to its potential reactivity and interaction with biological systems.
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one can participate in various chemical reactions typical for imidazolidinones. These include nucleophilic substitutions and electrophilic additions due to the electron-rich nature of the aromatic ring and the carbonyl functionality.
In synthetic applications, this compound may act as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry. Its reactivity can be modulated by altering substituents on the phenyl ring or modifying reaction conditions.
Studies on related compounds indicate that imidazolidinones can influence signaling pathways associated with inflammation and cell proliferation, suggesting potential therapeutic applications in treating diseases such as cancer or inflammatory disorders.
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one typically appears as a crystalline solid. Its melting point and solubility characteristics depend on purity and specific synthesis methods employed.
The compound is expected to exhibit stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile indicates potential interactions with nucleophiles due to the electrophilic nature of the carbonyl group.
4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one has potential applications in medicinal chemistry as a precursor for drug development. Its structural features may lend themselves to modifications that enhance biological activity or selectivity against specific targets. Research into its pharmacological properties could lead to new therapeutic agents for various diseases, particularly those involving inflammatory processes or abnormal cell growth.
The core 1,3-dihydroimidazol-2-one (hydantoin) scaffold is traditionally constructed via cyclocondensation or oxidative methods. For 4-aryl substituted variants like 4-(3-Methoxy-phenyl)-1,3-dihydro-imidazol-2-one, the Debus-Radziszewski reaction remains foundational. This multicomponent reaction involves stoichiometric condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), a primary amine (e.g., ammonia), and an aldehyde (here, m-anisaldehyde) under reflux in acetic acid or ammonia-saturated solvents. This method yields 4-arylimidazol-2-ones directly but suffers from moderate regioselectivity (∼65%) and requires purification to remove trisubstituted imidazole byproducts [8] [9].
Alternatively, the Wallach synthesis employs N-acylurea intermediates derived from aryl isocyanates and α-amino acids. For methoxyphenyl derivatives, m-methoxyphenyl isocyanate reacts with glycine under basic conditions, followed by acid-catalyzed cyclodehydration. While step-efficient, this route gives variable yields (50-75%) due to hydrolysis sensitivity of the isocyanate precursor [8].
Table 1: Classical Methods for 4-Arylimidazol-2-one Synthesis
Method | Key Reagents | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
Debus-Radziszewski | Glyoxal, NH₃, m-Anisaldehyde | AcOH reflux, 6-12 h | 60-68% | Low regioselectivity, byproducts |
Wallach Synthesis | m-Methoxyphenyl isocyanate, Glycine | NaOH, then HCl reflux | 50-75% | Isocyanate hydrolysis |
Imidazole Oxidation | 4-(3-Methoxyphenyl)imidazole | KMnO₄, H₂O, 80°C | 40-55% | Over-oxidation, low atom economy |
A third classical approach involves oxidation of preformed 4-arylimidazoles using KMnO₄ or NaOCl. While conceptually simple, this method is inefficient for 4-(3-methoxyphenyl) derivatives due to competitive ring degradation and yields rarely exceed 55% [6].
Modern strategies prioritize atom economy, regiocontrol, and milder conditions. Microwave-assisted cyclizations significantly enhance the efficiency of imidazolone formation. For example, m-methoxybenzaldehyde, urea, and α-bromoacetophenone undergo solvent-free condensation under microwave irradiation (120°C, 20 min) using ZnO nanoparticles, yielding 93% of the target scaffold with >99% regiopurity. This leverages in situ Knoevenagel adduct formation followed by urea-mediated ring closure [9].
Solvent-free one-pot assemblies using mechanochemistry have emerged as sustainable alternatives. Ball-milling m-anisaldehyde (1 equiv), ammonium acetate (1.5 equiv), and ethyl bromopyruvate (1 equiv) with silica gel generates 4-(3-methoxyphenyl)-1,3-dihydroimidazol-2-one in 85% yield within 30 minutes. The method eliminates solvent waste and achieves kinetic control favoring the 4-aryl regioisomer [9].
The Lossen rearrangement of hydroxamic acids offers a orthogonal route. m-Methoxyphenylhydroxamic acid reacts with in situ-generated cyanogen bromide (BrCN) to form an isocyanate, which cyclizes with aminoacetaldehyde dimethyl acetal. Acidic hydrolysis then delivers the imidazol-2-one in 78% yield over three steps. Though step-intensive, this approach allows precise installation of substituents at N1 and C4 [4] [7].
Urea derivatives serve as indispensable precursors for imidazol-2-ones due to their bifunctional nucleophilicity. Symmetrical N,N′-diarylureas derived from m-anisidine and phosgene equivalents undergo base-catalyzed cyclization with α-haloesters. Using ethyl bromoacetate and K₂CO₃ in DMF at 80°C, this route affords 4-(3-methoxyphenyl)-1,3-dihydroimidazol-2-one in 70% yield. The m-methoxy group’s electron-donating effect accelerates ring closure versus para-substituted analogs [4] [7].
Table 2: Urea and Amine-Based Cyclization Strategies
Precursor Type | Reagent | Cyclization Conditions | Yield | Advantage |
---|---|---|---|---|
N-(m-Methoxyphenyl)urea | Ethyl bromoacetate | K₂CO₃, DMF, 80°C, 4 h | 70% | Single isomer, scalable |
N-Boc-m-anisidine | TMSN₃, Et₃N | Tf₂O, CH₂Cl₂, −78°C to rt | 82% | Avoids phosgene, high purity |
Carbamoylimidazole | Aminoacetaldehyde diethyl acetal | DIEA, MeCN, 60°C | 75% | Mild, no racemization |
Protected amines enable isocyanate-free routes. N-Boc-m-anisidine undergoes deprotection with simultaneous isocyanate generation via Hofmann rearrangement using (diacetoxyiodo)benzene. Trapping with aminoacetaldehyde dimethyl acetal followed by acidification provides the cyclic urea in 82% yield. This method is advantageous for acid-sensitive substrates [4].
Carbamoylimidazole intermediates offer superior reactivity. m-Methoxyphenylcarbamoylimidazole, prepared from m-anisidine and carbonyldiimidazole (CDI), reacts with aminoacetaldehyde at 60°C without catalysts. The intermediate imidazolium adduct spontaneously cyclizes upon aqueous workup (75% yield). This route is preferred for synthesizing N1-substituted derivatives without epimerization risks [4].
Regioselective incorporation of the 3-methoxyphenyl group requires tailored catalysis. Copper-catalyzed C–N coupling enables direct functionalization of preformed imidazolones. Using CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%), and K₃PO₄, 4-iodo-1,3-dihydroimidazol-2-one couples with m-methoxyphenylboronic acid in dioxane at 100°C, achieving 88% yield. This method tolerates the imidazolone’s acidic N–H without protection [1] [9].
Ruthenium-mediated transfer hydrogenation allows direct arylation. The complex [Ru(p-cymene)Cl₂]₂ (5 mol%) with pivalic acid catalyzes dehydrogenative coupling between 1,3-dihydroimidazol-2-one and m-methoxyanisole at 150°C. The meta-directing methoxy group ensures exclusive C4 arylation (75% isolated yield), though competing diarylation requires careful stoichiometry control [9].
Table 3: Catalytic Systems for Regioselective Methoxyphenyl Attachment
Catalyst | Reaction Type | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
CuI/trans-DMCD | Suzuki-Miyaura Coupling | Dioxane, 100°C, 12 h | 88% | >98% C4 |
[Ru(p-cymene)Cl₂]₂/PivOH | Dehydrogenative Arylation | Toluene, 150°C, 24 h | 75% | meta: 100% |
ZnCl₂ | [3+2] Cycloaddition | MeCN, rt, 2 h | 91% | 4-aryl only |
Sc(OTf)₃ | Imine-Urea Condensation | CH₂Cl₂, 40°C, 6 h | 83% | N.D. |
Lewis acid-catalyzed [3+2] cycloadditions provide atom-economical alternatives. ZnCl₂ (20 mol%) catalyzes the reaction between m-anisaldehyde-derived azirines and benzimidates, yielding 4-(3-methoxyphenyl)imidazol-2-ones in 91% yield with complete regiocontrol. The methoxy group’s coordination to Zn²⁺ directs ortho-selectivity in unsymmetrical substrates [9].
For in situ scaffold construction, scandium triflate (10 mol%) catalyzes the three-component reaction of m-anisaldehyde, urea, and ethyl glyoxalate. The reaction proceeds via imine formation, urea addition, and cyclodehydration, affording the 4-arylimidazol-2-one in 83% yield. Methoxy electron-donation accelerates the rate-limiting electrophilic substitution step [8] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3